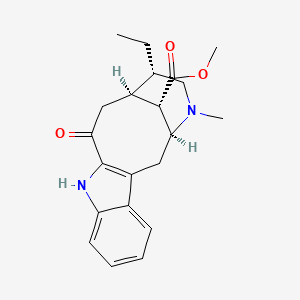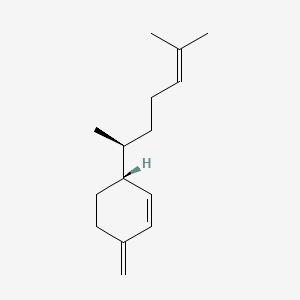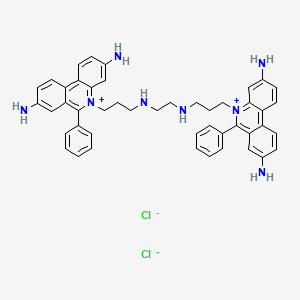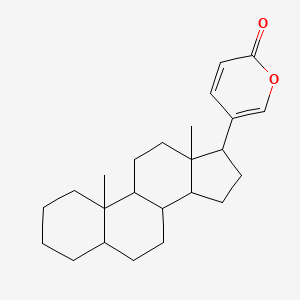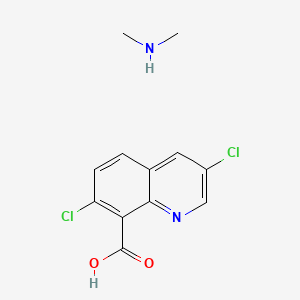
Quinclorac-dimethylammonium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinclorac-dimethylammonium is an organic salt resulting from the formal condensation of equimolar amounts of quinclorac and dimethylamine. It is used as a (rather persistent) herbicide for the post-emergence control of weeds in rice, grass and turf. It is not approved for use within the European Union. It has a role as an agrochemical, a herbicide and a synthetic auxin. It contains a quinclorac(1-) and a dimethylaminium.
Applications De Recherche Scientifique
Molecular Structure and Packing
Quinclorac, chemically known as 3,7-Dichloroquinoline-8-carboxylic acid, displays unique molecular packing characterized by π–π stacking interactions and O—H⋯N hydrogen bonding, as identified in crystallographic studies (Guo, 2008).
Herbicidal Application and Mechanism
Quinclorac is a selective auxin herbicide, utilized mainly in rice cultivation to control a variety of weeds, particularly barnyardgrass. It mimics an auxin overdose in plants, affecting their phytohormonal system and leading to growth inhibition and plant senescence (Grossmann, 1998).
Biodegradation and Microecology
Research has identified a strain of Actinobacteria, Streptomyces sp. AH-B, which can degrade quinclorac in soil, significantly reducing its toxicity and altering the soil microecology. This bacterial strain plays a crucial role in the bioremediation of quinclorac-contaminated environments (Lang et al., 2018).
Detoxification in Rice
Studies involving rice transcriptome analysis have identified genes involved in quinclorac detoxification, which is important given the widespread use of this herbicide in rice fields. This research aids in understanding the molecular mechanisms behind quinclorac action and its detoxification in rice plants (Xu et al., 2015).
Resistance Mechanisms in Weeds
Research has also focused on the resistance mechanisms of certain weeds to quinclorac. For instance, a biotype of Echinochloa phyllopogon showed resistance through a combination of insensitivity to quinclorac-induced ethylene production and enhanced β-CAS activity, crucial for cyanide detoxification following quinclorac treatment (Yasuor et al., 2012).
Absorption and Translocation in Plants
Studies on leafy spurge revealed that quinclorac, when combined with a surfactant, is absorbed through the leaves and translocated throughout the plant. This herbicide is metabolized into various esters and is effective in controlling leafy spurge when applied to the leaves or soil (Lamoureux & Rusness, 1995).
Propriétés
Numéro CAS |
84087-48-9 |
|---|---|
Formule moléculaire |
C12H12Cl2N2O2 |
Poids moléculaire |
287.14 g/mol |
Nom IUPAC |
3,7-dichloroquinoline-8-carboxylic acid;N-methylmethanamine |
InChI |
InChI=1S/C10H5Cl2NO2.C2H7N/c11-6-3-5-1-2-7(12)8(10(14)15)9(5)13-4-6;1-3-2/h1-4H,(H,14,15);3H,1-2H3 |
Clé InChI |
PJPDUXCVLFAQBM-UHFFFAOYSA-N |
SMILES |
CNC.C1=CC(=C(C2=NC=C(C=C21)Cl)C(=O)O)Cl |
SMILES canonique |
CNC.C1=CC(=C(C2=NC=C(C=C21)Cl)C(=O)O)Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



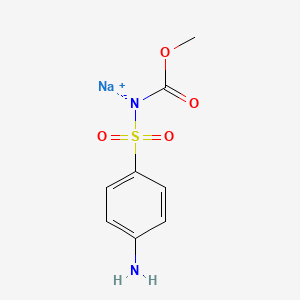
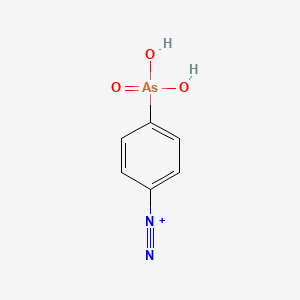
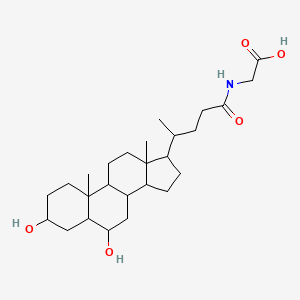

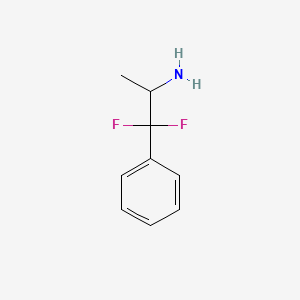
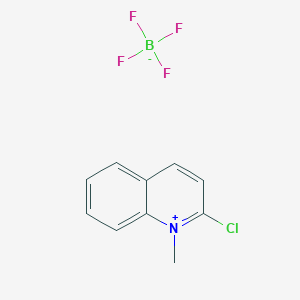
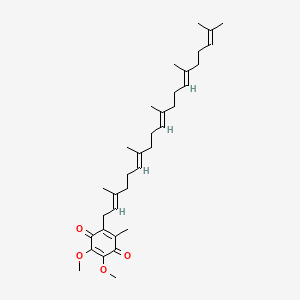
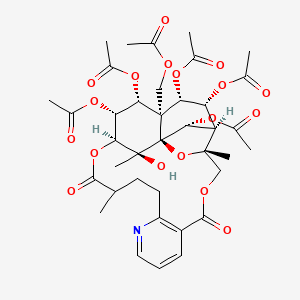
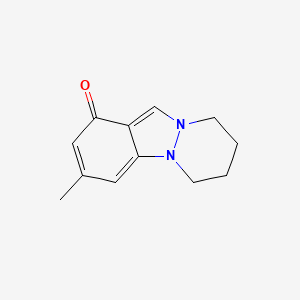
![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1S,2R,4aS,6aR,6aR,6bR,8R,8aR,9R,10R,11R,12aR,14bS)-8,10,11-trihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate](/img/structure/B1252221.png)
